2-(Pyridin-4-ylmethoxy)ethylamine

Medicinal Chemistry Lipophilicity ADME Prediction

Procurement of pyridinyl-amine building blocks with precise regiochemistry often leads to supply inconsistency, risking synthetic reproducibility. 2-(Pyridin-4-ylmethoxy)ethylamine eliminates this risk, offering a defined 4-pyridyl connectivity and ether bridge geometry critical for consistent metal coordination and ADME modulation. - High 97% purity ensures reliable incorporation in multi-step SAR explorations. - Primary amine handle enables clean bioconjugation for custom probe synthesis. - Defined LogP (~1.02) supports rational physicochemical optimization in lead series.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8558187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-ylmethoxy)ethylamine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1COCCN
InChIInChI=1S/C8H12N2O/c9-3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5H,3,6-7,9H2
InChIKeyNIQVDCZXYVKNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-ylmethoxy)ethylamine – Compound Overview


2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional pyridinyl-aminoalkyl ether with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol [1]. It features a pyridine ring linked via an ether bridge to a primary ethylamine chain, rendering it a versatile building block for constructing diverse chemical libraries. The compound is primarily employed as a research intermediate in medicinal chemistry and chemical biology, serving as a precursor for the synthesis of more complex pharmacologically active molecules and functional ligands [1].

2-(Pyridin-4-ylmethoxy)ethylamine: Structural Differentiation from Analogs


The specific connectivity in 2-(Pyridin-4-ylmethoxy)ethylamine—a pyridin-4-yl group attached via a methylene ether linker to an ethylamine chain—is not a trivial arrangement. This precise molecular geometry is critical because minor structural changes, such as relocating the pyridine nitrogen or altering the linker, can profoundly affect the compound's ability to coordinate metal ions, modulate its physicochemical properties (e.g., logP, pKa), and engage in specific intermolecular interactions [1]. Consequently, researchers cannot simply substitute a generic 'pyridyl amine' without risking failure in a synthetic pathway or a change in biological activity, necessitating the procurement of this exact chemical entity for reproducible results [2].

2-(Pyridin-4-ylmethoxy)ethylamine: Quantitative Evidence in Research


LogP: Key Differentiator for Permeability

While direct comparative data for 2-(Pyridin-4-ylmethoxy)ethylamine against its closest analogs is not readily available in the primary literature, its calculated logP value serves as a critical differentiator against a common structurally similar scaffold. The compound exhibits a calculated logP of approximately 1.02, indicating moderate lipophilicity . This value is significantly lower than the calculated logP of ~1.9 for the 4-pyridyl ethanolamine scaffold, a class of compounds noted for their pharmacological activity but with a different balance of hydrophilicity and lipophilicity [1].

Medicinal Chemistry Lipophilicity ADME Prediction

Purity Specifications and Synthesis Reproducibility

The functional utility of 2-(Pyridin-4-ylmethoxy)ethylamine as a building block is contingent on its purity. Commercial sources offer this compound at varying purity grades. For instance, one supplier specifies a purity of 97% , which is notably higher than the typical 95% purity offered by another supplier for a closely related isomer, 2-(2-Methoxypyridin-4-yl)ethan-1-amine . While seemingly small, this 2% difference in purity can be consequential.

Synthetic Chemistry Quality Control Chemical Procurement

Ligand Potential in Transition Metal Catalysis

The pyridyl-amine motif, of which 2-(Pyridin-4-ylmethoxy)ethylamine is a member, is a well-established ligand framework in transition metal catalysis [1]. While specific catalytic data for the exact compound is absent in the search corpus, its structural class is known to form active complexes with metals like hafnium for olefin polymerization [1]. The presence of the ether linker and the 4-pyridyl substitution pattern on this compound is hypothesized to create a unique coordination environment and steric bulk, which, based on SAR of related pyridyl-amines, could lead to enhanced catalytic performance or polymer properties compared to simpler pyridyl ligands without this ether tether [2].

Homogeneous Catalysis Ligand Design Olefin Polymerization

2-(Pyridin-4-ylmethoxy)ethylamine: Key Application Scenarios


Medicinal Chemistry: Lead Optimization Building Block

The compound's defined lipophilicity (LogP ~1.02) and its primary amine handle make it an excellent choice for introducing a moderately polar, hydrogen-bonding capable group into drug-like molecules. It is particularly useful in lead optimization campaigns aimed at modulating the physicochemical properties (e.g., lowering logP) of a hit series without drastically altering its molecular weight. Its high available purity (97%) ensures reliable and clean incorporation into complex molecules, accelerating structure-activity relationship (SAR) studies.

Organometallic Chemistry: Ligand for Catalyst Discovery

As a member of the pyridyl-amine ligand family with a distinct 4-pyridyl and ether linkage [1], this compound is a prime candidate for synthesizing novel transition metal complexes. Researchers can use it to explore new catalytic activities in reactions like olefin polymerization or cross-coupling, where the specific steric and electronic properties of this ligand could lead to improved yields, selectivity, or polymer properties compared to catalysts based on more conventional ligands [1].

Chemical Biology: Functional Probes & Affinity Reagents

The primary amine of 2-(Pyridin-4-ylmethoxy)ethylamine serves as an anchor for conjugation to various biophysical probes (e.g., fluorophores, biotin) or solid supports (e.g., resins for affinity chromatography). The pyridine ring offers a secondary binding or metal-chelating site [1]. The compound's favorable properties allow for the creation of custom probes with a defined spacer length and functional group orientation, which is essential for target identification and protein interaction studies.

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